Ethyl carbazate
Overview
Description
Mechanism of Action
Target of Action
Ethyl carbazate, also known as hydrazinocarboxylic acid ethyl ester , is a chemical compound used in organic synthesis . The primary targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the other compounds present.
Mode of Action
As a chemical used in organic synthesis, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions would depend on the particular synthesis process in which it’s being used.
Biochemical Pathways
As a compound used in organic synthesis, its primary role is likely to facilitate specific chemical reactions rather than to interact with biological pathways .
Result of Action
The results of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, it may facilitate the formation of new compounds or the progression of chemical reactions . .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds . For instance, the rate and efficiency of the chemical reactions it’s involved in could be affected by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl carbazate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity . Another method involves the reaction of diethyl carbonate with hydrazine, followed by distillation to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl carbonate with hydrazine under controlled conditions. The reaction mixture is heated, and the product is purified through distillation. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl carbazate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives, such as urazoles.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions with carbonyl compounds to form hydrazones and Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dinitrogen tetroxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with aldehydes and ketones in the presence of catalysts like ferric chloride or dimethylaminopyridine (DMAP) are common.
Major Products Formed:
Oxidation: Urazoles and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Hydrazones and Schiff bases.
Scientific Research Applications
Ethyl carbazate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl carbazate
- Benzyl carbazate
- tert-Butyl carbazate
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl N-aminocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYZMNJHYOXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063308 | |
Record name | 1-(Ethoxycarbonyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-31-2 | |
Record name | Ethyl carbazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4114-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxylic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl carbazate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl carbazate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Ethoxycarbonyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl carbazate (also known as ethyl hydrazinecarboxylate) has the molecular formula C3H8N2O2 and a molecular weight of 104.11 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy shows characteristic peaks for N-H stretching, C=O stretching, and C-O stretching vibrations. 1H and 13C NMR spectroscopy can provide information on the different proton and carbon environments within the molecule. [, , , , , , , , , ]
A: this compound acts as a nucleophile in many organic reactions, primarily through its nitrogen atoms. It's commonly used in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrimidines. [, , , , , , , , , , ]
A: Yes, this compound can act as a ligand in the synthesis of metal complexes. It typically coordinates to metal ions through both its nitrogen and oxygen atoms, forming stable five-membered chelating rings. [, , , , ]
A: Yes, the specific heterocycle formed depends on the reaction conditions and the other reactants involved. For example, the reaction of this compound with aroyl chlorides and potassium selenocyanate leads to 1,2,4-triazole-3-selones, while the reaction with ammonium thiocyanate and aroyl chlorides under solvent-free conditions yields 1,2,4-triazole-3-thione derivatives. [, ]
A: Yes, computational chemistry tools, like Density Functional Theory (DFT), are valuable for investigating the electronic structure, reactivity, and properties of this compound and its complexes. These studies can help understand reaction mechanisms and predict properties of new derivatives. []
A: While challenging, Quantitative Structure-Activity Relationship (QSAR) studies, a type of computational modeling, can help establish correlations between the structure of this compound derivatives and their biological activity. This information can guide the design of new derivatives with potentially improved activity. []
A: Factors like temperature, pH, and the presence of moisture or certain chemical species can impact the stability of this compound. Formulation strategies, such as the use of appropriate solvents, excipients, and packaging, can help to improve stability. [, ]
A: Like many chemicals, this compound should be handled with care. It's important to consult the safety data sheet (SDS) and follow appropriate laboratory procedures, including wearing personal protective equipment. []
A: Data on the environmental fate and effects of this compound is limited. Research on its degradation pathways and potential ecotoxicological effects is needed to assess and mitigate any potential risks. []
A: Important resources include chemical suppliers, scientific databases (like SciFinder and Reaxys), and research publications. Collaboration with experts in organic synthesis, analytical chemistry, and computational modeling can be beneficial. []
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